Abrocitinib, sold under the brand name Cibinqo, is a small molecule drug classified as a Janus kinase (JAK) inhibitor []. Developed by Pfizer, it's administered orally for the treatment of moderate-to-severe atopic dermatitis (eczema) in adults and adolescents 12 years and older []. JAK enzymes play a crucial role in the immune system's signaling pathways, and abrocitinib's significance lies in its ability to target these pathways, potentially leading to reduced inflammation in eczema patients [].
Abrocitinib possesses a unique bicyclic structure containing a pyrazolopyrimidine core fused with a piperidine ring []. Key features include the presence of cyano and methoxy functional groups, which are believed to contribute to its inhibitory activity on JAK enzymes.
The specific details of abrocitinib's synthesis are proprietary information held by Pfizer []. However, research suggests it likely involves a multi-step organic synthesis process utilizing various chemical reactions to create the final molecule [].
Abrocitinib acts as a selective inhibitor of JAK1, a tyrosine kinase enzyme involved in various inflammatory and immune response pathways. By inhibiting JAK1, abrocitinib disrupts the signaling cascade that leads to inflammation in atopic dermatitis, potentially reducing symptoms like itching and skin lesions [].
Clinical trials have investigated the efficacy of Abrocitinib in managing AD. These studies involved comparing Abrocitinib to a placebo or another medication. They measured improvements in symptoms like itching and rated the severity of eczema.
Research is ongoing to determine the long-term safety of Abrocitinib. While initial studies show good tolerability, further investigations are needed Source: Integrated Safety Analysis of Abrocitinib for the Treatment of Moderate-to-Severe Atopic Dermatitis From the Phase II and Phase III Clinical Trial Program: .